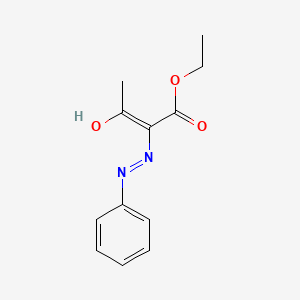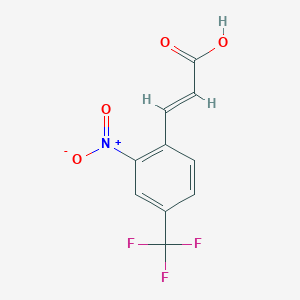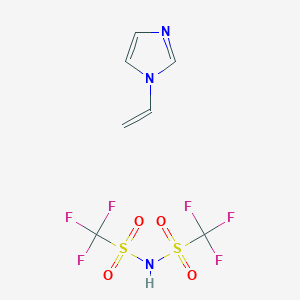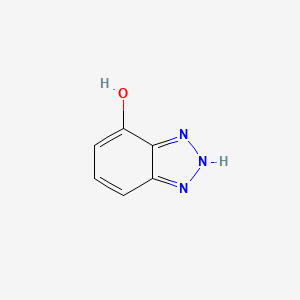
Ethyl 3-oxo-2-(phenylhydrazono)butanoate
Vue d'ensemble
Description
Ethyl 3-oxo-2-(phenylhydrazono)butanoate is a chemical compound with the molecular formula C12H14N2O3 . It has a molecular weight of 234.25 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One of the most commonly used methods is the reaction between phenylhydrazine and ethyl acetoacetate in the presence of a strong acid catalyst. The resulting product is then treated with sodium nitrite to form the desired compound.Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3/b14-11+ . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 339.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The compound has an enthalpy of vaporization of 58.3±3.0 kJ/mol and a flash point of 159.2±23.2 °C . The index of refraction is 1.535 .Applications De Recherche Scientifique
Structural Analysis and Synthesis
Ethyl 3-oxo-2-(phenylhydrazono)butanoate has been the subject of various structural analyses and synthesis studies. For instance, a new compound was synthesized using this compound, and its structure was analyzed using X-ray diffraction, revealing a monoclinic P21 space group with detailed cell parameters (Wu, 2014). Additionally, condensation reactions involving this compound have led to the synthesis of specific pyrazolone structures stabilized by strong intramolecular hydrogen bonds (Liu et al., 2007).
Inhibition of Sortase A Transpeptidase
Research has identified this compound as a potential inhibitor of sortase A transpeptidase, which plays a role in tackling Gram-positive pathogens. Its derivatives showed promising antibiofilm activity against various Staphylococcus species (Maggio et al., 2016).
Reactivity Studies
Studies on the reactivity of this compound have been conducted. For example, its reaction with singlet oxygen yields 2-oxo-3-(phenylhydrazono)-butanoic acid, suggesting its potential as an antioxidant drug in medical applications (Amekura et al., 2022).
Antimicrobial Activity
This compound has been used in the synthesis of compounds with observed antimicrobial activity. These compounds were tested against various bacteria and fungi, demonstrating significant activity (Sarvaiya et al., 2019).
Heterocyclization Reactions
The compound has been involved in heterocyclization reactions, leading to the formation of thiadiazolotriazinediones and thiatriazinothioxapyridazines, suggesting its utility in the synthesis of diverse heterocyclic compounds (Dhar & Daniel, 1991).
Crystal Structure and Computational Studies
The crystal structure and computational studies of derivatives of this compound have been conducted, revealing details about molecular interactions and energy frameworks, contributing to the understanding of its chemical properties (M. et al., 2022).
Electrochemical Oxidation
Electrochemical oxidation studies of this compound have been performed, indicating its potential applications in electrochemical processes and possibly in the development of electrochemical sensors (Goyal et al., 1987).
Propriétés
IUPAC Name |
ethyl (Z)-3-hydroxy-2-phenyldiazenylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3/b11-9-,14-13? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMOYLSNEVXNJG-ALCKFIOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key structural feature of the reaction product between Ethyl 3-oxo-2-(phenylhydrazono)butanoate and (S)-benzyl dithiocarbazate?
A1: The reaction between this compound and (S)-benzyl dithiocarbazate yields a pyrazolone structure. This newly formed pyrazolone ring is stabilized by a strong intramolecular hydrogen bond between the nitrogen (N—H) and the carbonyl oxygen (O=C). [] This interaction contributes to the stability of the final compound, (1S)‐Benzyl 3‐methyl‐5‐oxo‐4‐phenylhydrazono‐4,5‐dihydro‐1H‐pyrazole‐1‐dithiocarboxylate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1436427.png)




![2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol](/img/structure/B1436436.png)
![4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid](/img/structure/B1436437.png)

![methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436439.png)

![methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436441.png)

